molecular formula C15H16N2O3S2 B15113147 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15113147
M. Wt: 336.4 g/mol
InChI Key: NULIBNIGRBSTIR-ZRDIBKRKSA-N
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Description

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with the molecular formula C15H16N2O3S2. It is a member of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with 6-bromohexanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The pyridylmethylene group can participate in coordination with metal ions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-Oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)7-2-1-5-9-17-14(20)12(22-15(17)21)10-11-6-3-4-8-16-11/h3-4,6,8,10H,1-2,5,7,9H2,(H,18,19)/b12-10+

InChI Key

NULIBNIGRBSTIR-ZRDIBKRKSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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